![molecular formula C19H20N2O4S B7691968 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide, also known as GW 501516, is a synthetic ligand that binds to and activates peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a transcription factor that plays a crucial role in regulating energy metabolism, lipid homeostasis, and inflammation. GW 501516 has gained significant attention in the scientific community due to its potential applications in the fields of sports performance enhancement, obesity, diabetes, and cardiovascular diseases.
作用机制
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 exerts its effects by binding to and activating PPARδ, which is predominantly expressed in skeletal muscle, adipose tissue, and liver. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis. This results in an increase in energy expenditure, insulin sensitivity, and endurance.
Biochemical and Physiological Effects:
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 has been shown to have various biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase-1 (CPT-1) and pyruvate dehydrogenase kinase-4 (PDK-4), and decreases the expression of genes involved in lipogenesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). It also increases the expression of genes involved in glucose metabolism, such as glucose transporter 4 (GLUT4) and insulin receptor substrate 1 (IRS-1), and decreases the expression of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). Additionally, 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 has been shown to increase the number and size of mitochondria in skeletal muscle, which enhances oxidative capacity and endurance.
实验室实验的优点和局限性
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which allows for specific activation of the PPARδ pathway. It has also been extensively studied in animal models, which provides a wealth of information on its effects and mechanisms of action. However, there are also limitations to using 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 in lab experiments. It has been shown to have off-target effects on other pathways, such as the aryl hydrocarbon receptor (AhR) pathway, which may complicate interpretation of results. Additionally, its long-term effects on human health are not well understood, which may limit its clinical applications.
未来方向
There are several future directions for research on 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516. One area of focus is its potential applications in the treatment of metabolic diseases, such as obesity and diabetes. Another area of focus is its potential applications in the prevention and treatment of cardiovascular diseases, such as atherosclerosis. Additionally, there is interest in developing more potent and selective PPARδ agonists that may have fewer off-target effects and greater clinical applications.
合成方法
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2,3-dihydro-1H-indole-1-sulfonyl chloride with 4-hydroxyphenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride and a base to yield the final product, 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516.
科学研究应用
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 has been extensively studied for its potential applications in various fields of research. In the field of sports performance enhancement, 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 has been shown to increase endurance and stamina by enhancing the oxidation of fatty acids in skeletal muscle. In the field of obesity and diabetes, 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 has been shown to improve insulin sensitivity, increase glucose uptake, and reduce adiposity in animal models. In the field of cardiovascular diseases, 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 has been shown to reduce inflammation, improve lipid profile, and prevent atherosclerosis in animal models.
属性
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-12-20-19(22)14-25-16-7-9-17(10-8-16)26(23,24)21-13-11-15-5-3-4-6-18(15)21/h2-10H,1,11-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUEZRFPIBUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


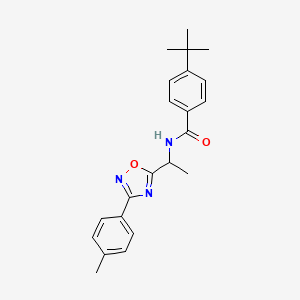
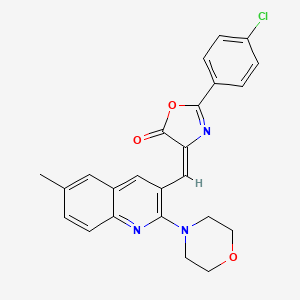

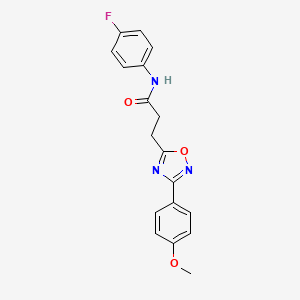
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)
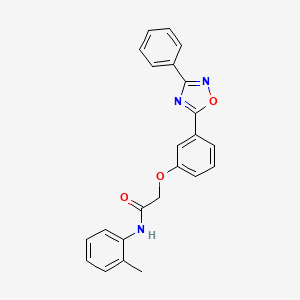
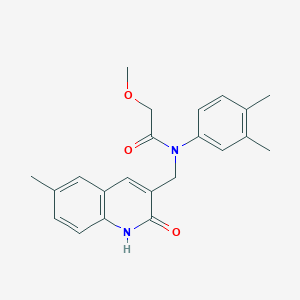
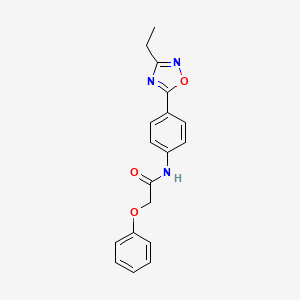




![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)